
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MOA or 3-MOPA and is a derivative of propargyl glycine.
Aplicaciones Científicas De Investigación
1. Heterocyclic Derivative Syntheses
Bacchi et al. (2005) explored the catalytic reactions of prop-2-ynyl alpha-ketoesters, leading to the formation of various heterocyclic derivatives like tetrahydrofuran, dioxolane, and oxazoline derivatives. These reactions are significant in the synthesis of complex organic compounds, which have applications in pharmaceuticals and materials science (Bacchi et al., 2005).
2. Synthesis of Fragrance Compounds
Climent et al. (2002) demonstrated the synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with a blossom orange scent, using acid solid catalysts. This process highlights the role of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid derivatives in the fragrance industry (Climent et al., 2002).
3. Quality Control in Pharmaceutical Ingredients
Zubkov et al. (2016) focused on the analytical methods for quality control of active pharmaceutical ingredients derived from 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid. Their research underlines the importance of precise analytical methods in ensuring the safety and efficacy of pharmaceutical products (Zubkov et al., 2016).
4. Polymer Synthesis from Ascorbic Acids
Bueno et al. (2009) utilized l-Ascorbic and d-isoascorbic acids to prepare novel 1,4-dioxane-2,5-dione-type monomers. The research demonstrates the potential of using these compounds in polymer synthesis, which can have applications in biodegradable plastics and other materials (Bueno et al., 2009).
5. Antitumor Activities and Fluorescence of Organotin Carboxylates
Xiao et al. (2019) studied novel organotin carboxylates with antitumor activities and fluorescence properties. The compounds studied are relevant for medical applications, particularly in cancer therapy and diagnostic imaging (Xiao et al., 2019).
6. Diesel Fuel Additives for Emission Reduction
Oprescu et al. (2014) investigated glycerol derivatives as additives for diesel fuel, focusing on emission characteristics. Their research contributes to the development of more environmentally friendly fuel alternatives (Oprescu et al., 2014).
7. Green Extraction of Natural Products
Rapinel et al. (2020) provided insights into 2-methyloxolane as a bio-based solvent for extracting natural products. This research is significant for sustainable and environmentally friendly extraction methods (Rapinel et al., 2020).
8. Anticancer Activity of Organic Compounds
El Rayes et al. (2019) explored the synthesis and anticancer activity of certain organic compounds. Their work contributes to the development of new therapeutic agents in oncology (El Rayes et al., 2019).
Propiedades
IUPAC Name |
3-(2-methyloxolan-2-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(4-2-6-11-8)5-3-7(9)10/h2,4,6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBDGAWPYLUHKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C#CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

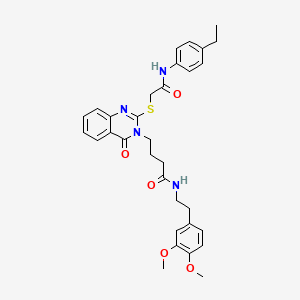
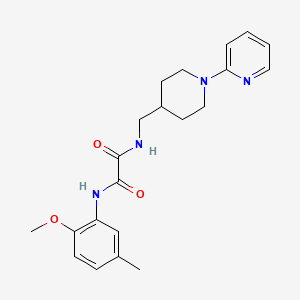
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
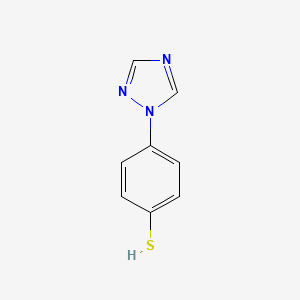
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)
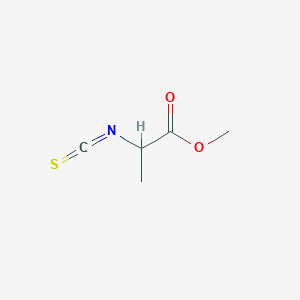
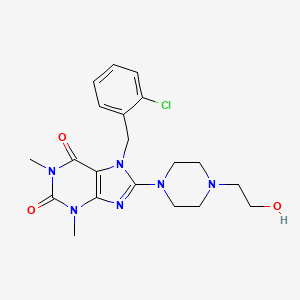
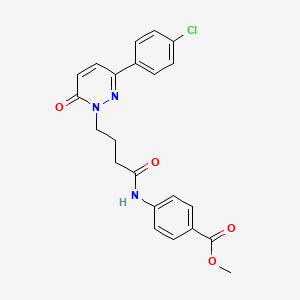
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)
![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)